
1-methyl-N-(2-methylcyclohexyl)-4-oxo-6-(1-pyrrolidinylsulfonyl)-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(2-methylcyclohexyl)-4-oxo-6-(1-pyrrolidinylsulfonyl)-3-quinolinecarboxamide is a member of quinolines and an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
- This compound has potential applications in treating viral infections, including herpes virus infections like HSV types 1 and 2, VSV, HCMV, Epstein-Barr virus, human herpes viruses 7 and 8, as indicated in a study exploring agents for viral treatment (Habernickel, 2002).
Antibacterial Applications
- The compound's derivatives have shown promise in antibacterial activity. A study on 1-substituted quinolinecarboxylic acids, which are structurally related, demonstrated significant antibacterial properties (Domagala et al., 1988).
Diuretic Properties
- A variant of this compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has been identified to possess strong diuretic properties, useful as a hypertension remedy (Shishkina et al., 2018).
Anticonvulsant Activity
- Some compounds closely related to 1-methyl-N-(2-methylcyclohexyl)-4-oxo-6-(1-pyrrolidinylsulfonyl)-3-quinolinecarboxamide have demonstrated anticonvulsant properties, which could make them viable for treating seizure disorders (Kubicki et al., 2000).
Cytotoxic Activity
- Research has also shown that certain carboxamide derivatives of the quinoline structure exhibit cytotoxic properties, potentially useful in oncological research (Deady et al., 2003).
Synthesis of Other Complex Molecules
- The structure of this compound has been utilized in the synthesis of more complex molecules like piperidines, pyrrolizidines, indolizidines, and quinolizidines, as part of drug discovery processes (Back & Nakajima, 2000).
Eigenschaften
Molekularformel |
C22H29N3O4S |
|---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
1-methyl-N-(2-methylcyclohexyl)-4-oxo-6-pyrrolidin-1-ylsulfonylquinoline-3-carboxamide |
InChI |
InChI=1S/C22H29N3O4S/c1-15-7-3-4-8-19(15)23-22(27)18-14-24(2)20-10-9-16(13-17(20)21(18)26)30(28,29)25-11-5-6-12-25/h9-10,13-15,19H,3-8,11-12H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
QACLMRDCNPWGNR-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=CN(C3=C(C2=O)C=C(C=C3)S(=O)(=O)N4CCCC4)C |
Kanonische SMILES |
CC1CCCCC1NC(=O)C2=CN(C3=C(C2=O)C=C(C=C3)S(=O)(=O)N4CCCC4)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



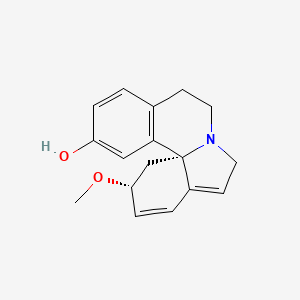
![2,6-Bis(4-hydroxyphenyl)octahydro-4,8-ethenopyrrolo[3',4':3,4]cyclobuta[1,2-f]isoindole-1,3,5,7-tetrone](/img/structure/B1228559.png)
![2-(2-furanyl)-2-[(4-methoxyphenyl)methyl-[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1228561.png)
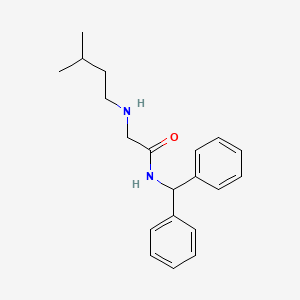

![1-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1228565.png)
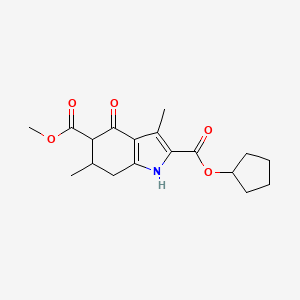

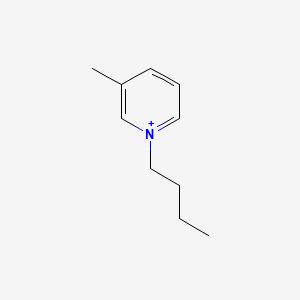
![1-(2-Fluorophenyl)-3-[[1-[(4-fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1228572.png)

![(S)-7-(3-Isothiocyanatopyrrolidin-1-yl)-N,N-dimethylbenzo[c][1,2,5]oxadiazole-4-sulfonamide](/img/structure/B1228576.png)
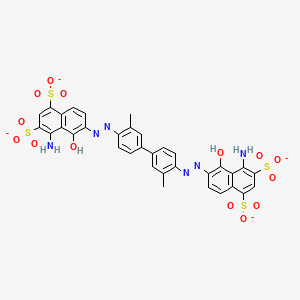
![3-[[3-Amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1228580.png)